molecular formula C10H9F3O3 B3327371 2-(methoxymethoxy)-3-(trifluoromethyl)benzaldehyde CAS No. 336628-66-1

2-(methoxymethoxy)-3-(trifluoromethyl)benzaldehyde

Cat. No.: B3327371
CAS No.: 336628-66-1
M. Wt: 234.17 g/mol
InChI Key: YVHAGFPBCXWKNW-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-3-(trifluoromethyl)benzaldehyde (CAS: 1667717-42-1) is a benzaldehyde derivative featuring a methoxymethoxy (-OCH2OCH3) group at position 2 and a trifluoromethyl (-CF3) group at position 3 of the aromatic ring. The methoxymethoxy group serves as a protective moiety for hydroxyl groups, enhancing stability and modulating solubility in organic solvents . This compound is of interest in medicinal and agrochemical research due to the trifluoromethyl group’s prevalence in bioactive molecules .

Properties

IUPAC Name

2-(methoxymethoxy)-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-16-9-7(5-14)3-2-4-8(9)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHAGFPBCXWKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethoxy)-3-(trifluoromethyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2-(methoxymethoxy)-3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-(methoxymethoxy)-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethoxy)-3-(trifluoromethyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methoxymethoxy)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methoxymethoxy group may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Methoxymethoxy)-3-(Trifluoromethyl)benzaldehyde and Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound C₁₀H₉F₃O₃ 234.17 -OCH2OCH3 (2), -CF3 (3) Enhanced solubility in organic solvents; electron-deficient aldehyde group
2-Methoxy-5-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ 204.15 -OCH3 (2), -CF3 (5) Simpler structure; reduced steric hindrance but lower polarity
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 174.12 -CF3 (4) Para-substitution directs electrophilic reactions; higher volatility
3-(Trifluoromethyl)biphenyl-2-carbaldehyde C₁₄H₉F₃O 250.22 -CF3 (3), biphenyl core Increased lipophilicity; potential for π-π interactions in drug design
2-Hydroxy-5-iodo-4-(methoxymethoxy)benzaldehyde C₉H₉IO₄ 308.07 -OH (2), -OCH2OCH3 (4), -I (5) Iodo-substitution enables cross-coupling; hydroxyl group enhances polarity

Electronic and Steric Effects

  • Substituent Position: The meta-position of the trifluoromethyl group in the target compound (position 3) creates a distinct electronic environment compared to para-substituted analogs like 4-(trifluoromethyl)benzaldehyde.
  • Methoxymethoxy vs. Methoxy: The methoxymethoxy group in the target compound provides greater steric bulk and ether-like solubility compared to the simpler methoxy group in 2-methoxy-5-(trifluoromethyl)benzaldehyde. This may hinder crystallization, improving solubility in nonpolar solvents .

Physicochemical Properties

  • Lipophilicity : The biphenyl derivative (3-(trifluoromethyl)biphenyl-2-carbaldehyde) exhibits higher logP values (~3.5) due to its extended aromatic system, whereas the target compound’s logP is estimated at ~2.2, balancing solubility and membrane permeability .
  • Melting Points : Para-substituted 4-(trifluoromethyl)benzaldehyde has a higher melting point (∼35°C) due to symmetric packing, while the target compound’s asymmetric substitution likely results in a lower melting point .

Research Findings and Implications

  • Synthetic Utility : The methoxymethoxy group in the target compound can be deprotected under acidic conditions to yield hydroxylated derivatives, a strategy used in prodrug design .
  • Antimicrobial Potential: Analogs like 2-chloro-3-(trifluoromethyl)benzyloxy-benzaldehyde (from ) show antimicrobial activity, suggesting the target compound could be optimized for similar applications .
  • Thermochemical Stability : Density-functional theory (DFT) studies indicate that exact-exchange functionals improve accuracy in predicting the stability of trifluoromethylated aromatics, relevant for computational modeling of the target compound .

Biological Activity

2-(Methoxymethoxy)-3-(trifluoromethyl)benzaldehyde is a compound of increasing interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a trifluoromethyl group and a methoxymethoxy substituent, contributing to its lipophilicity and reactivity. The presence of the trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions of proteins, while the methoxymethoxy group may facilitate hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases lipophilicity, allowing for better membrane permeability and interaction with cellular targets. The methoxymethoxy group can engage in hydrogen bonding, which may influence enzyme activity and protein-ligand interactions.

Anticancer Potential

Research has indicated that this compound exhibits inhibitory effects on certain protein kinases associated with cancer progression, particularly Pim-1 and Pim-2 kinases, which are overexpressed in various cancers such as prostate cancer and leukemia. Inhibitors targeting these kinases can induce apoptosis in cancer cells, suggesting a potential therapeutic application for this compound in oncology .

Enzyme Inhibition

A study evaluated the compound's ability to inhibit enzymatic activity related to cancer cell proliferation. In vitro assays demonstrated that it could significantly reduce the activity of Pim-1 kinase at concentrations as low as 0.5 µM, indicating its potential as a lead compound for drug development against cancer .

Case Studies

  • Inhibition of Pim Kinases : A study conducted on various derivatives of benzaldehyde compounds showed that those with trifluoromethyl substitutions exhibited enhanced inhibitory effects on Pim-1 and Pim-2 kinases compared to their non-substituted counterparts. The findings suggest that the trifluoromethyl group plays a crucial role in enhancing biological activity .
  • Biological Evaluation : In another evaluation, compounds similar to this compound were assessed for their ability to induce apoptosis in prostate cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death, further supporting the compound's anticancer properties .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Methoxy-5-(trifluoromethyl)benzaldehydeMethoxy group at position 2Moderate kinase inhibition
3-(Trifluoromethyl)benzaldehydeLacks methoxymethoxy groupLow biological activity
2-(Methoxymethoxy)benzaldehydeLacks trifluoromethyl groupWeak anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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